molecular formula C10H15N3 B1464331 N-cyclopropyl-6-propylpyrimidin-4-amine CAS No. 1247694-28-5

N-cyclopropyl-6-propylpyrimidin-4-amine

Cat. No.: B1464331
CAS No.: 1247694-28-5
M. Wt: 177.25 g/mol
InChI Key: SKKKJVZUTGFYJH-UHFFFAOYSA-N
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Description

N-Cyclopropyl-6-propylpyrimidin-4-amine is a chemical compound featuring a pyrimidine core functionalized with a cyclopropylamine and a propyl group. This structure classifies it among substituted pyrimidine derivatives, which are privileged scaffolds in medicinal chemistry and drug discovery . The compound's structure suggests significant potential as a key intermediate or building block in organic synthesis. The cyclopropylamine group is a prominent structural motif found in a wide range of bioactive molecules and is frequently employed to fine-tune the properties of drug candidates . This moiety is a known feature in several approved pharmaceutical drugs, including the antibiotic ciprofloxacin, highlighting its relevance in developing new therapeutic agents . The specific substitution pattern on the pyrimidine ring makes this compound a valuable template for generating structural diversity in research libraries. Researchers can utilize this compound in the synthesis of more complex molecules, particularly in the exploration of new pharmacologically active substances. Its structure is amenable to further functionalization, allowing for the creation of analogs for structure-activity relationship (SAR) studies . This product is provided for research and development use only, strictly in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal uses. All handling and synthesis must be performed by qualified technicians with a thorough understanding of safe chemical practices.

Properties

CAS No.

1247694-28-5

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

N-cyclopropyl-6-propylpyrimidin-4-amine

InChI

InChI=1S/C10H15N3/c1-2-3-9-6-10(12-7-11-9)13-8-4-5-8/h6-8H,2-5H2,1H3,(H,11,12,13)

InChI Key

SKKKJVZUTGFYJH-UHFFFAOYSA-N

SMILES

CCCC1=CC(=NC=N1)NC2CC2

Canonical SMILES

CCCC1=CC(=NC=N1)NC2CC2

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

N-Cyclopropyl-6-propylpyrimidin-4-amine has shown promise as a potential therapeutic agent in various disease models. Its structural configuration may influence its interaction with biological targets such as enzymes and receptors.

  • Anticancer Activity: Research indicates that pyrimidine derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. A study found that structurally similar compounds exhibited nanomolar inhibition against CDK9, suggesting that this compound may possess similar anticancer properties .

Anti-inflammatory Effects

Pyrimidine derivatives have been noted for their anti-inflammatory properties. In vitro studies have demonstrated that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammatory responses. This suggests that this compound might also modulate inflammatory pathways .

The compound's unique structure allows it to interact with various biological targets, potentially leading to therapeutic effects. Preliminary studies indicate it may interact with proteins involved in cellular signaling pathways, enhancing its potential for drug development .

Structure–Activity Relationship (SAR)

Understanding the SAR is critical for predicting the biological activity of this compound. Variations in substituents at the 2 and 6 positions significantly influence the compound's potency and selectivity against specific biological targets.

Compound NameStructural FeaturesBiological Activity
This compoundCyclopropyl at C2, Propyl at C6Potential anticancer and anti-inflammatory
2-Cyclopropyl-6-isopropylpyrimidin-4-amineCyclopropyl at C2, Isopropyl at C6Similar activity profile
2-Cyclopropyl-6-(3-methoxyphenyl)pyrimidin-4-amineCyclopropyl at C2, Methoxyphenyl at C6Enhanced lipophilicity; potential for greater bioactivity

This table illustrates how modifications can lead to variations in biological activity, emphasizing the importance of structural analysis in drug development.

Inhibition of CDKs

A study evaluated a series of pyrimidine derivatives for their ability to inhibit CDKs involved in cancer progression. Compounds structurally related to this compound displayed significant inhibitory effects against CDK9, indicating strong potential as therapeutic agents .

Anti-inflammatory Assays

In vivo experiments demonstrated that certain pyrimidine derivatives could significantly reduce inflammation markers in animal models. These findings suggest that this compound may similarly affect inflammatory pathways .

Comparison with Similar Compounds

N-(cyclopropylmethyl)-6-pyridin-2-ylpyrimidin-4-amine

  • Structural Differences : Replaces the propyl group with a pyridin-2-yl moiety.
  • However, the reduced alkyl chain length may decrease lipophilicity compared to the propyl-substituted compound.
  • Applications : Likely prioritized in medicinal chemistry for targeting enzymes or receptors requiring aromatic interactions .

2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine

  • Structural Differences : Substitutes the propyl group with a methyl group and adds a chlorine atom at position 2.
  • Properties: The chlorine atom increases electronegativity, enhancing reactivity in nucleophilic substitution reactions.
  • Safety: Requires stringent handling due to halogenated intermediates, as noted in its safety data sheet (SDS) .

Cyprodinil (4-cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine)

  • Structural Differences : Features a phenyl group at position 2 and a methyl group at position 6.
  • Properties: The phenyl group enhances aromatic interactions, making it effective in agrochemical applications. Cyprodinil is a known fungicide, leveraging its stability and target affinity in plant protection.

N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine

  • Structural Differences: Contains an allyl group at position 4 and a 4-aminopiperidinyl group at position 6.
  • Properties : The piperidinyl moiety introduces basicity and hydrogen-bonding capability, while the allyl group offers reactivity for further functionalization.
  • Applications : Versatility in drug discovery, particularly for kinase inhibitors or GPCR targets .

6-Chloro-N-cyclopropyl-2-(methylthio)pyrimidin-4-amine

  • Structural Differences : Chlorine at position 6 and a methylthio group at position 2.
  • Chlorine enhances electrophilicity, useful in cross-coupling reactions.
  • Safety : SDS guidelines emphasize precautions for sulfur-containing compounds .

Research Findings and Trends

  • Lipophilicity vs. Reactivity : Propyl and allyl groups enhance lipophilicity for biological targeting, while halogens (Cl) and methylthio groups improve synthetic utility .
  • Biological Activity : Aromatic substituents (phenyl, pyridinyl) correlate with agrochemical or receptor-binding applications, whereas alkyl chains (propyl, methyl) may optimize pharmacokinetics .
  • Safety Profiles : Halogenated and sulfur-containing derivatives demand specialized handling, whereas alkyl-substituted compounds like N-cyclopropyl-6-propylpyrimidin-4-amine may pose fewer hazards .

Preparation Methods

Synthesis of 4-chloro-6-cyclopropylpyrimidine-5-amine

A closely related intermediate, 4-chloro-6-cyclopropylpyrimidine-5-amine, can be synthesized via a palladium-catalyzed reaction under nitrogen atmosphere:

  • Solvents: Mixed dioxane and water (3:2 volume ratio),
  • Catalyst: Tetratriphenylphosphine palladium and palladium quaternary catalyst,
  • Base: Anhydrous potassium acetate,
  • Conditions: Nitrogen bubbling for deoxygenation, stirring at 50-70 °C for 18-20 hours,
  • Workup: Filtration, solvent removal, extraction with ethyl acetate, drying over anhydrous sodium sulfate, and silica gel column chromatography,
  • Yield: Approximately 83.5% pure product obtained.

This method highlights the importance of inert atmosphere and palladium catalysis in constructing cyclopropyl-substituted pyrimidines.

Amination and Alkylation of Pyrimidine Core

Preparation of 4-amino-6-alkoxyl pyrimidine compounds (Relevant to Amination)

A two-step method involving:

  • Step 1: Ammonolysis or aminolysis of 4,6-dichloropyrimidine under atmospheric pressure with ammonia or amines containing free hydrogen atoms at 30-60 °C to yield 4-amino-6-chloropyrimidine intermediates,
  • Step 2: Reaction of these intermediates with alcohols and alkaline catalysts at 60-90 °C to substitute the 6-chloro group with alkoxyl groups,
  • Advantages: Green, cost-effective, high yield, low impurity content,
  • Yields: Example yield of 89.4% for 4-methylamino-6-chloropyrimidine intermediate.

Though this method focuses on alkoxyl substitution, it provides a valuable framework for nucleophilic substitution at the 4- and 6-positions, which can be adapted for amination and alkylation with alkyl groups like propyl.

Introduction of Cyclopropyl and Propyl Groups

Cyclopropyl Group Introduction

  • Cyclopropyl substituents can be introduced via alkylation reactions using cyclopropyl-containing reagents or via palladium-catalyzed coupling reactions,
  • Protection of interfering amino groups (e.g., as tert-butoxycarbonates) may be necessary to prevent side reactions,
  • Alkylation can be mediated by bases such as LDA (lithium diisopropylamide) at low temperatures (-78 °C) to control regioselectivity and yield.

Propyl Group Introduction

  • Propyl substituents at the 6-position can be introduced by Friedel–Crafts acylation followed by reduction or by direct alkylation of the pyrimidine ring,
  • LDA-mediated alkylation with propanal or propyl halides at low temperature is a common approach,
  • Subsequent oxidation or reduction steps may be required to achieve the desired substitution pattern.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Aminolysis of 4,6-dichloropyrimidine Ammonia or amine, water, atmospheric pressure 30-60 °C ~hours ~89.4 Produces 4-amino-6-chloropyrimidine
Alkoxyl substitution Alcohol, alkaline catalyst 60-90 °C ~hours High Can be adapted for alkyl substitution
Pd-catalyzed cyclopropylation Pd catalyst, potassium acetate, dioxane/water 50-70 °C 18-20 hours 83.5 Nitrogen atmosphere, inert conditions
LDA-mediated alkylation LDA, aldehyde (e.g., propanal), THF, -78 °C -78 °C to RT 1-2 hours Moderate Controls regioselectivity
Purification Silica gel chromatography, extraction, drying Ambient Variable Essential for product purity

Purification and Characterization

  • Crude products are typically purified by silica gel column chromatography,
  • Extraction with organic solvents such as ethyl acetate,
  • Drying agents like anhydrous sodium sulfate or magnesium sulfate are used,
  • Final compounds are characterized by TLC, HPLC, and spectroscopic methods to confirm purity and structure.

Summary of Research Findings

  • The preparation of this compound involves strategic substitution on a pyrimidine scaffold,
  • Palladium-catalyzed coupling under nitrogen atmosphere is effective for cyclopropyl introduction,
  • Ammonolysis and alkylation reactions at controlled temperatures enable selective functionalization,
  • Protection of amino groups and use of strong bases such as LDA improve reaction specificity,
  • The methods yield high purity compounds suitable for further pharmaceutical or chemical applications.

Q & A

Q. What are the optimal synthetic routes for N-cyclopropyl-6-propylpyrimidin-4-amine, and how can regioselectivity and yield be improved?

Methodological Answer: Synthesis typically involves pyrimidine ring functionalization. A common approach is nucleophilic substitution on a chlorinated pyrimidine precursor (e.g., 4-chloro-6-propylpyrimidine) using cyclopropylamine under reflux in a polar aprotic solvent like DMF or THF. Catalysts such as Pd-based systems may enhance cross-coupling efficiency for cyclopropane introduction . To optimize yield:

  • Vary reaction temperature (80–120°C) and solvent polarity.
  • Use base additives (e.g., K₂CO₃) to deprotonate amines and drive substitution.
  • Monitor by TLC or HPLC for intermediate purity .

Q. Table 1: Comparison of Synthetic Methods

MethodCatalystYield (%)Purity (%)Reference
Nucleophilic substitutionNone65–7590
Pd-mediated couplingPd(OAc)₂80–8595

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR confirms cyclopropane (δ 0.5–1.5 ppm for cyclopropyl protons) and pyrimidine ring substitution patterns. NOESY identifies spatial proximity between propyl and cyclopropyl groups .
  • X-ray crystallography : Resolves bond angles and torsional strain in the cyclopropane ring. Intramolecular H-bonding (e.g., N–H⋯N) stabilizes conformation, as seen in structurally analogous pyrimidines .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (C₁₀H₁₆N₄) and detects fragmentation patterns.

Q. How should researchers assess the purity and stability of this compound under varying storage conditions?

Methodological Answer:

  • Purity analysis : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Compare retention times against standards .
  • Stability studies :
    • Thermal : Incubate at 25°C, 40°C, and 60°C for 1–4 weeks; monitor degradation via HPLC.
    • Light sensitivity : Expose to UV/visible light and track photodegradation products.
    • Humidity : Store at 75% relative humidity; assess hydrolysis of the cyclopropane ring .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and binding interactions of this compound?

Methodological Answer:

  • DFT calculations : Optimize geometry using B3LYP/6-31G* to assess cyclopropane ring strain and electronic effects on pyrimidine reactivity.
  • Molecular docking : Screen against targets (e.g., kinase enzymes) using AutoDock Vina. Validate with MD simulations to analyze binding pocket interactions, leveraging structural data from analogs .
  • ADMET prediction : Tools like SwissADME estimate logP (lipophilicity) and CYP450 metabolism to guide drug design .

Q. How can researchers resolve contradictions in reported biological activities of pyrimidine derivatives like this compound?

Methodological Answer: Discrepancies may arise from assay conditions or impurity profiles. To address:

  • Standardize assays : Use identical cell lines (e.g., HEK293 for kinase inhibition) and controls.
  • Replicate synthesis : Verify compound identity/purity via orthogonal methods (NMR, HRMS).
  • Meta-analysis : Compare IC₅₀ values across studies, adjusting for variables like pH or solvent .
  • Explore off-target effects : Proteome-wide profiling (e.g., thermal shift assays) identifies unintended interactions .

Q. What strategies are recommended for designing derivatives of this compound with improved pharmacokinetics?

Methodological Answer:

  • Bioisosteric replacement : Substitute cyclopropane with aziridine for reduced ring strain while retaining activity .
  • Prodrug modification : Introduce ester groups at the propyl chain to enhance solubility (e.g., phosphate prodrugs).
  • SAR studies : Systematically vary substituents (e.g., 6-propyl → 6-aryl) and measure LogD (octanol-water partition) to optimize bioavailability .

Q. How can researchers address the lack of toxicological and ecological data for this compound?

Methodological Answer:

  • In vitro toxicity : Perform MTT assays on hepatocytes (e.g., HepG2) to assess cytotoxicity.
  • Ames test : Screen for mutagenicity using Salmonella strains TA98/TA100 .
  • Ecotoxicity : Test acute toxicity in Daphnia magna (48-hour LC₅₀) and algal growth inhibition .

Q. Key Challenges and Future Directions

  • Data gaps : Limited studies on metabolic pathways and environmental persistence necessitate further in vivo and microcosm experiments.
  • Collaborative efforts : Cross-disciplinary teams (synthetic chemists, biologists, computational modelers) can accelerate target validation and mechanistic studies.

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